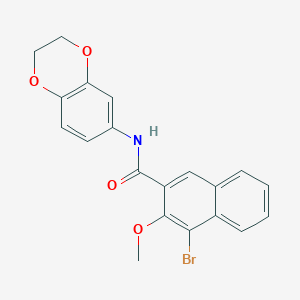![molecular formula C25H21FN4O2 B251071 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B251071.png)
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as BPFK, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPFK is a member of the piperazine family of compounds and is characterized by its unique chemical structure, which makes it a promising candidate for a range of research applications.
作用机制
The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is not yet fully understood. However, studies have suggested that it may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. This compound has also been shown to have an inhibitory effect on certain enzymes involved in the development of cancer, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can inhibit tumor growth in mice without causing significant toxicity.
实验室实验的优点和局限性
One of the key advantages of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide is its unique chemical structure, which makes it a promising candidate for a range of research applications. This compound has also been shown to have low toxicity in vivo, making it a relatively safe compound to work with in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are several potential future directions for research on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide. One area of interest is in the development of this compound-based drugs for the treatment of various diseases, including cancer. Another area of interest is in the use of this compound as a molecular tool for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as biological imaging and drug discovery.
合成方法
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically begins with the reaction of 4-benzoylpiperazine with 2-fluoro-4-nitroaniline to produce an intermediate compound. This intermediate is then subjected to a series of chemical reactions involving cyanation and deprotection to yield the final product, this compound.
科学研究应用
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-cyano-2-fluorobenzamide has been identified as a potential candidate for a range of scientific research applications. One of the key areas of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a molecular tool for the study of protein-protein interactions.
属性
分子式 |
C25H21FN4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H21FN4O2/c26-21-16-18(17-27)10-11-20(21)24(31)28-22-8-4-5-9-23(22)29-12-14-30(15-13-29)25(32)19-6-2-1-3-7-19/h1-11,16H,12-15H2,(H,28,31) |
InChI 键 |
YUPDCTSKHIUOLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)C#N)F)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-bromophenyl)-N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B250988.png)

![4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250994.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
